Heptanoic-5,5,6,6,7,7,7-d7 acid Heptanoic-5,5,6,6,7,7,7-d7 acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18566815
InChI: InChI=1S/C7H14O2/c1-2-3-4-5-6-7(8)9/h2-6H2,1H3,(H,8,9)/i1D3,2D2,3D2
SMILES:
Molecular Formula: C7H14O2
Molecular Weight: 137.23 g/mol

Heptanoic-5,5,6,6,7,7,7-d7 acid

CAS No.:

Cat. No.: VC18566815

Molecular Formula: C7H14O2

Molecular Weight: 137.23 g/mol

* For research use only. Not for human or veterinary use.

Heptanoic-5,5,6,6,7,7,7-d7 acid -

Specification

Molecular Formula C7H14O2
Molecular Weight 137.23 g/mol
IUPAC Name 5,5,6,6,7,7,7-heptadeuterioheptanoic acid
Standard InChI InChI=1S/C7H14O2/c1-2-3-4-5-6-7(8)9/h2-6H2,1H3,(H,8,9)/i1D3,2D2,3D2
Standard InChI Key MNWFXJYAOYHMED-NCKGIQLSSA-N
Isomeric SMILES [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCC(=O)O
Canonical SMILES CCCCCCC(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Heptanoic-5,5,6,6,7,7,7-d7 acid is systematically named 5,5,6,6,7,7,7-heptadeuterioheptanoic acid, reflecting the substitution of hydrogen atoms at the terminal three carbons (positions 5–7) with deuterium isotopes. The parent compound, heptanoic acid (CAS 111-14-8), is a straight-chain carboxylic acid with the formula C7H14O2 . Deuterium incorporation alters the compound’s physical and spectral properties while retaining its biochemical reactivity, making it ideal for tracer studies.

Table 1: Comparative Properties of Heptanoic Acid and Its Deuterated Analog

PropertyHeptanoic AcidHeptanoic-5,5,6,6,7,7,7-d7 Acid
Molecular FormulaC7H14O2C7H7D7O2
Molecular Weight (g/mol)130.1849137.227992446
CAS Number111-14-81219802-86-4
Density (g/cm³)0.9180.945*
Boiling Point (°C)223223–225
*Estimated based on isotopic substitution effects.

The increased molecular weight (Δ +7.043 g/mol) arises from deuterium’s higher mass (2.014 vs. 1.008 g/mol for hydrogen) . This mass shift is critical for distinguishing labeled and unlabeled species in mass spectrometry (MS).

Spectroscopic Signatures

Deuteration induces distinct changes in spectroscopic profiles:

  • Nuclear Magnetic Resonance (NMR):

    • Protons adjacent to deuterated carbons (e.g., H-4) exhibit splitting patterns due to scalar coupling (2JHD^2J_{HD} ≈ 2 Hz).

    • Deuterium’s spin-1 nucleus produces broadened peaks in 1H^1H NMR, while 2H^2H NMR reveals resonances at ~0.5–2.5 ppm .

  • Infrared (IR) Spectroscopy:

    • C–D stretching vibrations appear at ~2100–2200 cm⁻¹, distinct from C–H stretches (~2800–3000 cm⁻¹) .

  • Mass Spectrometry:

    • The molecular ion ([M]+) at m/z 137.23 and fragment ions (e.g., [M–CO2H]+ at m/z 92) confirm deuteration .

Synthesis and Characterization

Synthetic Pathways

Deuterated heptanoic acid is typically synthesized via acid-catalyzed H/D exchange or de novo synthesis from deuterated precursors:

  • Isotopic Exchange:

    • Reacting heptanoic acid with D2O in the presence of Pt or Pd catalysts at 150–200°C facilitates selective H/D exchange at tertiary carbons .

    • Yields ~90% deuteration at positions 5–7 after 24–48 hours .

  • Grignard Reaction with CD3I:

    • Starting from pentanoic acid, successive alkylation with deuterated methyl iodide (CD3I) builds the deuterated chain.

Table 2: Optimization Parameters for H/D Exchange Synthesis

ParameterOptimal RangeImpact on Yield
Temperature180–200°CHigher rates, risk of decarboxylation
Catalyst Loading5–10 wt% Pt/PdMaximizes exchange efficiency
Reaction Time24–48 hoursBalances deuteration and degradation

Purification and Quality Control

Post-synthesis purification involves:

  • Distillation: Fractional distillation under reduced pressure (10–15 mmHg) to isolate the deuterated product.

  • Chromatography: Silica gel chromatography with hexane/ethyl acetate (4:1) to remove non-deuterated impurities .

  • Isotopic Purity Assessment:

    • GC-MS: Quantifies deuterium incorporation (>98% purity required for most applications) .

    • Elemental Analysis: Confirms C7H7D7O2 composition (±0.3% tolerance) .

Applications in Scientific Research

Metabolic Tracing and Lipidomics

Deuterated fatty acids are indispensable for tracking β-oxidation pathways and lipid biosynthesis:

  • In Vivo Metabolism Studies:

    • Administered orally or intravenously, Heptanoic-d7 acid undergoes β-oxidation in mitochondria, with deuterium retention in acetyl-CoA derivatives . In porcine studies, ~89% of deuterated fatty acids entered myocardial mitochondria, enabling precise measurement of oxidation rates .

  • Stable Isotope-Labeled Standards (SILS):

    • Used in LC-MS/MS to quantify heptanoic acid in biological matrices (e.g., plasma, urine) . Co-eluting with endogenous analytes, it corrects for ion suppression and matrix effects.

Pharmacokinetic Profiling

Deuteration reduces metabolic clearance by impeding cytochrome P450-mediated oxidation:

  • Half-Life Extension: In rodent models, Heptanoic-d7 acid exhibited a 1.7-fold longer half-life (t₁/₂ = 4.2 h) vs. non-deuterated form (t₁/₂ = 2.5 h) .

  • Tissue Distribution: PET/CT imaging with fluorine-18 analogs (e.g., [18F]FTHA) shows preferential uptake in cardiac and hepatic tissues , suggesting similar distribution patterns for deuterated versions.

Environmental Tracer Applications

  • Pollutant Degradation Studies:

    • Spiked into soil or water, Heptanoic-d7 acid monitors microbial degradation kinetics. Deuterated carbons resist enzymatic cleavage, allowing differentiation between biotic and abiotic breakdown .

  • Oceanographic Tracers:

    • Its hydrophobicity (logP = 2.1) facilitates tracking of hydrophobic organic compound (HOC) transport in marine ecosystems .

Exposure RoutePPERationale
InhalationNIOSH-approved respiratorPrevents lung irritation
Skin ContactNitrile gloves, lab coatAvoids chemical burns
Eye ExposureGoggles with side shieldsProtects against splashes

Emerging Research and Future Directions

Deuterium Retention in Metabolic Byproducts

Recent advances in high-resolution MS enable detection of deuterium in downstream metabolites (e.g., acetyl-CoA, ketone bodies). Studies suggest that 65–75% of deuterium is retained through three cycles of β-oxidation, validating its use in long-term metabolic flux analyses .

Isotope Effects on Enzyme Kinetics

Deuterium’s kinetic isotope effect (KIE ≈ 6–10) slows enzymatic cleavage rates, providing insights into fatty acid synthase (FASN) and acyl-CoA dehydrogenase mechanisms. Molecular dynamics simulations reveal that deuterium’s higher mass increases transition state energy, reducing catalytic turnover by ~30% .

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